molecular formula C19H19NO3S B421201 ethyl 5-formyl-3-methyl-4-(phenylsulfanyl)-6,7-dihydro-1H-indole-2-carboxylate CAS No. 297763-79-2

ethyl 5-formyl-3-methyl-4-(phenylsulfanyl)-6,7-dihydro-1H-indole-2-carboxylate

Cat. No. B421201
CAS RN: 297763-79-2
M. Wt: 341.4g/mol
InChI Key: WLGZRMNKONNLNM-UHFFFAOYSA-N
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Description

Ethyl 5-formyl-3-methyl-4-(phenylsulfanyl)-6,7-dihydro-1H-indole-2-carboxylate (EMPI) is a novel organic compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and material science. EMPI is a member of the indole family of heterocyclic compounds, which are widely used in the pharmaceutical industry due to their diverse biological activities.

Scientific Research Applications

Synthesis and Chemical Properties

Ethyl 5-formyl-3-methyl-4-(phenylsulfanyl)-6,7-dihydro-1H-indole-2-carboxylate is a compound of interest due to its unique chemical structure and potential applications. Recent studies have detailed methods for synthesizing indole derivatives, including those with formyl groups, which serve as valuable intermediates for further chemical modifications. For instance, Pete et al. (2003, 2006) have developed synthetic routes for the preparation of 5-substituted indole derivatives, utilizing the transformation of sulfomethyl groups to formyl functions. This process involves several steps, including the elimination of SO2, hydrolysis, and oxidation to yield the desired aldehydes (Pete, Parlagh, & Tőke, 2003; Pete, Szöllösy, & Szokol, 2006).

Potential Medicinal Chemistry Applications

Research into derivatives of ethyl 5-formyl-3-methyl-4-(phenylsulfanyl)-6,7-dihydro-1H-indole-2-carboxylate has explored their potential medicinal applications. Gokulan et al. (2012) synthesized a new series of 5-substituted-3-methylsulfanyl-1H-pyrazole-4-carboxylic acid ethyl esters to investigate their analgesic and anti-inflammatory activities, suggesting the versatility of indole derivatives in drug development (Gokulan, Jayakar, Alagarsamy, & Raja Solomon, 2012).

Antiviral and Anticancer Investigations

Some studies have focused on the antiviral and anticancer potentials of indole derivatives. Zhao et al. (2006) synthesized a series of ethyl 5-hydroxyindole-3-carboxylates, including derivatives with phenylsulfanyl groups, and evaluated their anti-hepatitis B virus (HBV) activities. They identified compounds with significant activity, highlighting the potential for developing new antiviral drugs (Zhao, Zhao, Chai, & Gong, 2006). Additionally, the search for novel anticancer agents has led to the synthesis and characterization of thiopyrimidine derivatives from ethyl 4-methyl-2-phenyl-6-sulfanylpyrimidine-5-carboxylate, further underscoring the importance of sulfanyl-substituted indoles in medicinal chemistry (Stolarczyk et al., 2018).

properties

IUPAC Name

ethyl 5-formyl-3-methyl-4-phenylsulfanyl-6,7-dihydro-1H-indole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO3S/c1-3-23-19(22)17-12(2)16-15(20-17)10-9-13(11-21)18(16)24-14-7-5-4-6-8-14/h4-8,11,20H,3,9-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLGZRMNKONNLNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(N1)CCC(=C2SC3=CC=CC=C3)C=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 5-formyl-3-methyl-4-(phenylsulfanyl)-6,7-dihydro-1H-indole-2-carboxylate

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